8-(N,N-Diethylamino)octan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(diethylamino)octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-3-13(4-2)11-9-7-5-6-8-10-12-14/h14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABAKVQGWZXKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623483 | |
| Record name | 8-(Diethylamino)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97028-90-5 | |
| Record name | 8-(Diethylamino)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 N,n Diethylamino Octan 1 Ol and Its Analogues
Retrosynthetic Analysis of 8-(N,N-Diethylamino)octan-1-OL
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target can be conceptually broken down into simpler, commercially available starting materials. The two main disconnections are at the C-N bond of the tertiary amine and at various points along the eight-carbon alkyl chain.
Strategies for the Elongation of the Alkyl Backbone
The construction of the C8 backbone is a key aspect of the synthesis. Several strategies can be employed:
Grignard Reactions: A common approach involves the reaction of a Grignard reagent, such as a C4 or C5 magnesium halide, with a suitable electrophile containing the remaining carbon atoms and a protected alcohol or an amine precursor.
Wittig Reaction: The Wittig reaction provides a reliable method for forming carbon-carbon double bonds, which can then be hydrogenated to yield the saturated octyl chain. For instance, a C4 phosphonium (B103445) ylide can react with a C4 aldehyde. arkat-usa.org
Cross-Metathesis: Olefin metathesis offers a powerful tool for C-C bond formation. A cross-metathesis reaction between two shorter-chain alkenes, one functionalized with a protected alcohol and the other with a protected amine, can construct the C8 backbone. diva-portal.org
Ziegler Alcohol Synthesis: On an industrial scale, 1-octanol (B28484) can be produced by the oligomerization of ethylene (B1197577) using triethylaluminium, followed by oxidation. wikipedia.org This 1-octanol can then be functionalized.
Methodologies for the Regioselective Installation of the Tertiary Amine Moiety
Introducing the N,N-diethylamino group at the C8 position requires high regioselectivity.
Nucleophilic Substitution: A straightforward method is the reaction of an 8-functionalized octan-1-ol with diethylamine (B46881). The hydroxyl group would first need to be protected, and the terminal carbon converted into a good leaving group, such as a bromide or tosylate. Subsequent reaction with diethylamine would yield the desired product after deprotection. However, direct alkylation of amines can sometimes lead to overalkylation. wikipedia.org
Reductive Amination: A more controlled method is the reductive amination of 8-oxooctan-1-ol (after protecting the alcohol) with diethylamine. masterorganicchemistry.comacs.org The intermediate iminium ion is reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comacs.org This method avoids the issue of overalkylation. masterorganicchemistry.com
Ring-Opening of Aziridines: An alternative strategy involves the synthesis of a terminal aziridine (B145994) on the octanol (B41247) chain, followed by ring-opening with a suitable diethyl cuprate (B13416276) or other organometallic reagent. This can offer high regioselectivity. mdpi.com
Approaches to the Selective Introduction of the Primary Alcohol Functionality
The primary alcohol at C1 can be introduced at various stages of the synthesis.
From a Protected Precursor: The synthesis can start with a commercially available C8 chain that already contains a protected alcohol at one end, such as 8-bromooctan-1-ol with its hydroxyl group protected as a silyl (B83357) ether or tetrahydropyranyl (THP) ether.
Hydroboration-Oxidation: If the synthesis involves an intermediate with a terminal double bond (e.g., from a Wittig reaction or metathesis), the primary alcohol can be installed via anti-Markovnikov hydroboration-oxidation.
Reduction of a Carboxylic Acid or Ester: A C8 carboxylic acid or ester derivative can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
Development of Novel Synthetic Routes to this compound
Recent advances in synthetic methodology have focused on developing more efficient, selective, and sustainable routes to amino alcohols.
Chemo-, Regio-, and Stereoselective Syntheses
The synthesis of functionalized molecules like this compound often requires careful control of selectivity.
Chemo- and Regioselective Amination of Diols: A significant challenge is the selective mono-amination of a diol like octane-1,8-diol. Often, reactions with amines can lead to cyclization or diamination products. acs.orgfigshare.com However, recent research has shown that specific catalysts, such as a CuNiAlOx mixed oxide, can effectively catalyze the monoamination of C4-C6 diols with amines, offering an environmentally friendly method. acs.orgfigshare.com This approach could potentially be adapted for octane-1,8-diol.
Enzymatic Reactions: Biocatalysis offers a powerful tool for selective synthesis. Enzymes like ω-transaminases and monoamine oxidase variants can be used in enzymatic cascades to produce chiral amines with high regio- and stereoselectivity. researchgate.net Lipases, such as Novozyme-435, have been shown to effectively catalyze the regioselective ring-opening of epoxides with amines to form β-amino alcohols. tandfonline.com These enzymatic methods could be applied to precursors of this compound.
Application of Modern Catalytic Systems in its Preparation
Modern catalytic systems play a crucial role in developing efficient C-N bond-forming reactions.
Borrowing Hydrogen Catalysis: This atom-economical process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. The metal hydride, formed in the initial oxidation step, then reduces the imine to the corresponding amine. researchgate.netwhiterose.ac.uk Ruthenium and iridium-based catalysts are commonly used for the N-alkylation of amines with alcohols. magtech.com.cn Iron-based catalysts are also emerging as a more sustainable alternative. researchgate.net This methodology could be directly applied to the reaction of 1-octanol with diethylamine.
Catalytic Reductive Amination: Homogeneous rhodium catalysts have been developed for the reductive amination of aldehydes with secondary amines using molecular hydrogen as the reducing agent. researchgate.net This offers a clean and efficient route to tertiary amines.
Dual Catalytic Systems: Novel dual catalytic systems, for instance combining photoredox and chromium catalysis, have been developed for the synthesis of 1,2-amino alcohols. acs.org These advanced methods provide new retrosynthetic disconnections and opportunities for the synthesis of complex amino alcohols.
Exploration of Sustainable and Green Chemistry Protocols
The synthesis of amino alcohols, including this compound and its analogues, is increasingly guided by the principles of green chemistry. These protocols aim to reduce environmental impact by utilizing safer solvents, minimizing waste, and employing renewable resources and catalysts.
A primary green approach involves the use of environmentally benign solvents. Water, in particular, has been identified as an effective medium for reactions such as the ring-opening of epoxides with amines to produce β-amino alcohols. rroij.com This method is advantageous due to its mild reaction conditions, clean reaction profiles, and simple work-up procedures. rroij.com Similarly, polar protic solvents like ethanol (B145695) are favored for their ability to activate substrates and stabilize intermediates in reactions like the aminolysis of epichlorohydrin, a process analogous to potential synthetic routes for amino alcohols. acs.orgacs.org Solvent-free methods, such as grinding reactants together at room temperature with a catalyst, represent another significant green chemistry technique, offering reduced waste and energy consumption. derpharmachemica.comderpharmachemica.com
The choice of catalyst is another cornerstone of sustainable synthesis. There is a considerable shift from using rare and toxic noble metal catalysts (like palladium or ruthenium) to more abundant and less hazardous base metals, such as manganese and iron. researchgate.net Manganese complexes, for instance, have been successfully used in the synthesis of pyrroles from alcohols and amino alcohols under mild conditions, a process noted for being highly atom-economic and environmentally friendly. researchgate.net Biocatalysis, using enzymes, presents a highly sustainable route, enabling the synthesis of high-value chiral molecules like amino alcohols from renewable materials such as L-phenylalanine with high atom economy. acs.orgacs.orgnih.gov These enzymatic cascades can be designed to be redox-self-sufficient, further enhancing their green credentials. acs.org
Strategies that improve atom economy are also central to green synthesis. One-pot reactions, where multiple reaction steps are carried out in the same vessel, are favored as they reduce the need for intermediate purification steps, thus saving solvents and energy. derpharmachemica.comderpharmachemica.com Furthermore, utilizing readily available and sustainable building blocks is a key consideration. Carbon dioxide (CO₂), a greenhouse gas, is being explored as a C1 building block for the synthesis of γ-amino alcohols, representing a green pathway to valuable chiral molecules. rsc.org
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale-Up
Optimizing reaction conditions is critical for transitioning a synthetic protocol from the laboratory to an industrial scale. This involves a systematic study of various parameters to maximize yield, minimize reaction time, and ensure process safety and cost-effectiveness. Key factors include temperature, solvent, reaction time, and catalyst concentration.
For the synthesis of amino alcohols, temperature has a significant impact on reaction rates and yields. For example, in the synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt, a related compound, increasing the temperature from 25 °C to 80 °C in ethanol dramatically increased the product yield from 2% to 51%. acs.orgacs.org Similarly, the choice of solvent is crucial. In the same reaction, water proved to be a superior solvent to ethanol, acetonitrile, and hexane (B92381), yielding 71% of the product at 60 °C after 60 minutes, compared to 30% in ethanol under the same conditions. acs.orgacs.org
The following interactive table illustrates how reaction parameters can be optimized for the synthesis of an amino alcohol derivative, providing a model for the optimization of this compound production.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetonitrile | 60 | 60 | 11 |
| 2 | Hexane | 60 | 60 | 19 |
| 3 | EtOH | 25 | 60 | 2 |
| 4 | EtOH | 60 | 60 | 30 |
| 5 | EtOH | 80 | 60 | 51 |
| 6 | H₂O | 60 | 60 | 71 |
| 7 | H₂O | 80 | 60 | 84 |
| This table is based on data from the synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt and serves as an illustrative example for optimizing amino alcohol synthesis. acs.org |
For industrial scale-up, continuous-flow reactors are increasingly preferred over traditional batch reactors. Flow chemistry offers superior control over mass and heat transfer, which can lead to faster reactions, higher yields, and improved safety. researchgate.net This technology allows for the rapid screening of reaction conditions and can make synthetic protocols more efficient and scalable. researchgate.net
Advanced Purification and Isolation Techniques for High Purity this compound
Achieving high purity is essential for the final product, and various advanced techniques are employed for the purification and isolation of amino alcohols like this compound. The choice of method depends on the scale of production and the nature of the impurities.
Chromatographic Methods: For laboratory-scale purification, flash column chromatography is a widely used technique. cam.ac.ukrsc.org This method uses a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate the desired compound from byproducts and unreacted starting materials based on differences in polarity. cam.ac.ukrsc.org High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical tool to assess purity but can also be employed for preparative purification of small quantities of high-value compounds. nih.govbenchchem.com
Distillation Techniques: On a larger, industrial scale, distillation is often the most practical and cost-effective purification method.
Vacuum Distillation: This technique is used for compounds with high boiling points, as it allows distillation at a lower temperature, preventing thermal decomposition. sciencemadness.org
Azeotropic Distillation: This method is employed to remove water or other impurities that form an azeotrope (a constant-boiling mixture) with the product or solvent. For example, in the synthesis of n-octanol, azeotropic distillation with water is used to remove the hexane solvent. google.com
Steam Distillation: This is another option for purifying water-immiscible compounds by passing steam through the mixture. sciencemadness.org
Chemical and Salt-Based Purification: Chemical derivatization can be an effective strategy for isolation. A patented method for purifying amino alcohols involves reacting the crude product with an aldehyde to form an imine. google.com The imine is then isolated, for example by extraction with an organic solvent, and subsequently hydrolyzed under acidic conditions to yield the purified amino alcohol acid salt. google.com
For chiral amino alcohols, resolution via diastereomeric salt formation is a common technique to achieve high optical purity. This involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts which can be separated by crystallization. google.com The optically pure amino alcohol can then be recovered from the salt. google.com
The table below summarizes various purification techniques applicable to this compound.
| Purification Technique | Principle | Scale | Primary Application |
| Flash Column Chromatography | Adsorption chromatography based on polarity differences. cam.ac.ukrsc.org | Laboratory | Removal of byproducts and starting materials. |
| Vacuum Distillation | Lowering pressure to reduce boiling point. sciencemadness.org | Laboratory/Industrial | Purification of high-boiling point, thermally sensitive liquids. |
| Azeotropic Distillation | Separation based on the formation of constant-boiling mixtures. google.com | Industrial | Removal of water or solvents. |
| Crystallization/Recrystallization | Separation based on differences in solubility. google.com | Laboratory/Industrial | Purification of solids; can be used for chiral resolution. |
| Chemical Derivatization (Imine Formation) | Temporary conversion to a more easily separable derivative. google.com | Laboratory/Industrial | Isolation from complex mixtures. |
The final purity of the compound is typically confirmed using a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) to verify the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and HPLC to quantify any remaining impurities. benchchem.com
Chemical Reactivity and Derivatization Strategies of 8 N,n Diethylamino Octan 1 Ol
Transformations Involving the Hydroxyl Group
The primary alcohol functional group in 8-(N,N-diethylamino)octan-1-ol is a versatile site for various chemical modifications.
Esterification and Etherification Reactions for Diverse Derivatives
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via coupling agents. A notable example is the synthesis of 8-(diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286), a compound studied for its potential as a drug delivery agent. solubilityofthings.com This transformation highlights how esterification can be used to append complex moieties to the this compound backbone. The general esterification can be represented as:
R-COOH + HO-(CH₂)₈-N(CH₂CH₃)₂ → R-COO-(CH₂)₈-N(CH₂CH₃)₂ + H₂O
Various methods can be employed for esterification, including Fischer esterification with acid catalysis, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org Enzymatic esterification, using lipases, offers a milder and more selective alternative. medcraveonline.commedcraveonline.com
Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Another approach is the dehydrative etherification, where two molecules of the alcohol react to form a symmetric ether, often at elevated temperatures and in the presence of a catalyst. google.com For instance, processes for producing bis(N,N-dialkylaminoalkyl)ethers from corresponding alkanolamines have been developed, which could be applicable to this compound. google.comepo.org
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagent/Catalyst | Product |
|---|---|---|---|
| Esterification | 3,4,5-Trimethoxybenzoic acid | Not specified in source | 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate solubilityofthings.comclearsynth.com |
| Esterification | Carboxylic Acid (general) | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Corresponding Ester acs.org |
| Etherification (conceptual) | This compound (2 eq.) | Acid catalyst, heat | Bis(8-(N,N-diethylamino)octyl) ether google.com |
Controlled Oxidation Reactions to Aldehydes, Carboxylic Acids, and Ketones (if applicable)
As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.
Oxidation to Aldehydes: Selective oxidation to 8-(N,N-diethylamino)octanal requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) is another effective method for converting primary alcohols to aldehydes. researchgate.net
Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 8-(N,N-diethylamino)octanoic acid.
Since the starting material is a primary alcohol, oxidation to a ketone is not applicable.
Table 2: Potential Oxidation Products of this compound
| Product | Type of Oxidizing Agent | Example Reagent(s) |
|---|---|---|
| 8-(N,N-Diethylamino)octanal | Mild | Pyridinium chlorochromate (PCC), TEMPO researchgate.net |
| 8-(N,N-Diethylamino)octanoic acid | Strong | Potassium permanganate (KMnO₄), Jones Reagent |
Nucleophilic Substitution Reactions at the Alcoholic Carbon Center
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles.
Alternatively, the alcohol can be converted to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 8-chloro-N,N-diethyloctan-1-amine and 8-bromo-N,N-diethyloctan-1-amine, respectively. These alkyl halides are versatile intermediates for introducing other functional groups.
Reactions of the Tertiary Amine Moiety
The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile and a base, enabling a different set of chemical transformations.
Quaternization Reactions and the Formation of Ionic Liquids
The tertiary amine can react with alkyl halides in a process known as quaternization to form quaternary ammonium (B1175870) salts. This reaction involves the alkylation of the nitrogen atom, resulting in a positively charged nitrogen center.
R-X + (CH₃CH₂)₂N-(CH₂)₈-OH → [R-N⁺(CH₃CH₂)₂-(CH₂)₈-OH]X⁻
The resulting quaternary ammonium salts can have interesting properties, and if the melting point of the salt is below 100°C, it is classified as an ionic liquid. The properties of the ionic liquid, such as its viscosity and solubility, can be tuned by varying the counter-ion (X⁻) and the alkyl group (R) used in the quaternization reaction.
N-Oxidation and other Heteroatom Transformations
The tertiary amine can be oxidized to an N-oxide by treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
(CH₃CH₂)₂N-(CH₂)₈-OH + [O] → (CH₃CH₂)₂N⁺(-O⁻)-(CH₂)₈-OH
The resulting N-oxide is a polar compound with distinct chemical properties from the parent amine. N-oxides are often more water-soluble and can exhibit different biological activities.
Table 3: Reactions at the Tertiary Amine Moiety
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
| N-Oxidation | Hydrogen peroxide, m-CPBA | N-oxide |
Ligand Formation and Coordination Chemistry with Transition Metals
The bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, makes it an interesting candidate as a ligand in coordination chemistry. The nitrogen atom of the diethylamino group and the oxygen atom of the hydroxyl group can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with transition metal ions. This chelation can lead to the formation of stable metallacyclic structures.
While specific studies on the coordination complexes of this compound are not extensively documented, its behavior can be inferred from similar amino alcohol ligands. For instance, compounds like 1,3-bis(dimethylamino)-2-propanol (B1329417) are known to serve as ligand precursors in transition-metal catalysis, stabilizing metal centers through electron donation from their amino groups. The hydroxyl and amino moieties can coordinate to a single metal center, acting as a bidentate ligand, or bridge two different metal centers. The long, flexible octyl chain in this compound would likely favor the formation of a large, flexible chelate ring, the stability of which would depend on the specific transition metal and reaction conditions. Such ligands are crucial in catalysis, for example, in palladium-catalyzed cross-coupling reactions. The coordination can influence the electronic properties and steric environment of the metal center, thereby modulating its catalytic activity. Studies on similar ligands have shown that complexation with metals like copper(II) is possible, where the ligand can bind in a tetradentate or pentadentate fashion, sometimes involving deprotonation of amide groups in more complex structures. researchgate.net
Reactivity of the Alkane Chain: Remote Functionalization Approaches
The functionalization of the C8 alkane chain in this compound presents a significant synthetic challenge due to the inertness of C(sp³)–H bonds. However, modern synthetic methods offer strategies for remote C–H bond functionalization, allowing for the selective introduction of new functional groups at positions far from the existing amino and hydroxyl groups. rsc.orgeuropa.eu This approach is highly valuable as it avoids lengthy pre-functionalization steps. europa.eu
The core principle involves the use of a directing group, which positions a transition metal catalyst in close proximity to a specific, remote C–H bond. dmaiti.com In this compound, either the hydroxyl or the amino group can be modified to act as a directing group. The catalyst, often a palladium complex, then selectively cleaves a C–H bond, leading to the formation of a large metallacyclic intermediate, which subsequently reacts with a coupling partner to form the functionalized product. rsc.org
Selective C-H Bond Activation and Functionalization
The selective activation of a specific C–H bond among the many present in the octyl chain is a key challenge. europa.eu Strategies have been developed for the functionalization of γ-C(sp³)–H and δ-C(sp³)–H bonds in aliphatic amines and alcohols. rsc.org These reactions often rely on directing groups that favor the formation of a thermodynamically stable five- or six-membered metallacycle for β- and γ-functionalization, respectively. rsc.orgdmaiti.com Achieving functionalization at more remote positions, such as the C5, C6, or C7 of the octyl chain, requires the formation of larger, geometrically constrained metallacyclic transition states. dmaiti.comrsc.org
Research has demonstrated that by using specially designed U-shaped templates or specific ligands, palladium catalysts can achieve meta-olefination of long-chain arenes and tethered alcohols with high regioselectivity. rsc.org Similar principles can be applied to aliphatic chains. Various functionalizations are possible through this approach, including:
Arylation : Introducing an aryl group.
Borylation : Introducing a boryl group, which can be further transformed into other functional groups. rsc.org
Fluorination : Introducing a fluorine atom. rsc.org
The choice of catalyst, ligand, and directing group is crucial for controlling the site-selectivity of the reaction.
| Functionalization Type | Catalyst/Reagent Example | Directing Group Principle | Relevant Findings |
| Olefination | Palladium (Pd) catalyst with MPAA ligand (e.g., N-Ac-Gly-OH) and a silver salt oxidant. rsc.org | A U-shaped, nitrile-based template can deliver the metal to a remote C-H bond. rsc.org | Achieves meta-olefination of long-chain alcohols with high regioselectivity. rsc.org |
| Borylation | Iridium (Ir) catalyst with B₂Pin₂ as the borylating agent. rsc.org | The amine group itself can direct the borylation to the γ-position. rsc.org | Effective for γ-C(sp³)–H borylation of aliphatic amines. rsc.org |
| Fluorination | Palladium (Pd) catalyst with N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org | A transient directing group can mediate the reaction at the γ-methylene position. rsc.org | Enables selective fluorination of linear aliphatic amines. rsc.org |
Introduction of Alkene or Alkyne Unsaturation
Introducing unsaturation (a double or triple bond) into the alkane chain of this compound can be accomplished via C–H activation strategies. The most common method is C–H olefination, which creates a carbon-carbon double bond. This transformation is typically catalyzed by transition metals like palladium. rsc.org
The process involves the directed activation of a C–H bond, followed by the insertion of an alkene coupling partner. For example, a palladium catalyst, guided by a directing group derived from the alcohol or amine function, can selectively functionalize a methylene (B1212753) (CH₂) group within the octyl chain. rsc.org The reaction with an olefin then introduces a new alkenyl group at that position. The success and selectivity of such reactions are highly dependent on the design of the directing group and the catalytic system to overcome the entropic challenge of forming a large metallacyclic transition state. rsc.org
Synthesis of Multifunctional Derivatives and Conjugates
The dual functionality of this compound makes it a valuable synthon for creating more complex, multifunctional molecules and materials. The hydroxyl group can undergo typical alcohol reactions like esterification, etherification, or conversion to a leaving group, while the tertiary amine can act as a base, a nucleophile, or a coordination site.
Incorporation into Polymeric Architectures and Dendrimers
The structure of this compound is well-suited for incorporation into polymers and dendrimers. nih.gov
Polymeric Architectures : The hydroxyl group can serve as an initiator for ring-opening polymerizations or can be esterified or etherified to be attached as a side chain to a pre-existing polymer backbone. For example, it could be incorporated into polyesters or polyethers. The presence of the diethylamino group within the polymer structure can impart specific properties, such as pH-responsiveness or the ability to coordinate with metal ions. The synthesis of sugar-based polymers has shown that stereochemistry and hydrogen-bonding interactions, which would be influenced by the amino alcohol structure, can define the mechanical properties of the resulting material. acs.org
Dendrimers : Dendrimers are highly branched, well-defined macromolecules. mdpi.com this compound could be attached to the surface of a dendrimer, such as a polyamidoamine (PAMAM) dendrimer, to modify its surface properties. sigmaaldrich.com This could enhance the dendrimer's solubility in less polar solvents or introduce catalytic sites at its periphery. The terminal amino groups of many dendrimers are common sites for such modifications. mdpi.comsigmaaldrich.com The octyl chain would contribute to the hydrophobicity of the dendrimer surface. caltech.edu
Design and Synthesis of Amphiphilic Molecules
An amphiphile is a molecule possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. acs.org this compound is inherently amphiphilic, with the polar diethylamino and hydroxyl groups forming a hydrophilic "head" and the eight-carbon alkyl chain acting as a hydrophobic "tail".
This amphiphilicity allows for self-assembly in solution, forming structures like micelles or vesicles. researchgate.netmdpi.com It can also be used as a building block to synthesize more complex amphiphilic molecules. For example, the hydroxyl group can be used to attach the molecule to other chemical entities:
Surfactants and Co-surfactants : It can function as a non-ionic or, upon protonation of the amine, a cationic surfactant. It could also be used as a co-surfactant with other amphiphiles to modify the properties of self-assembled structures. mdpi.com
Amphiphilic Copolymers : The molecule can be incorporated into block copolymers, creating macromolecules that self-assemble into various nanostructures in solution. rsc.org
Lipid Conjugates : The hydroxyl group provides a handle for conjugation to other biomolecules or synthetic structures. For instance, similar long-chain alcohols like 1-octanol (B28484) are used in the synthesis of phosphoramidites, which are key reagents for creating modified oligonucleotides with altered amphiphilic properties. nih.gov
The balance between the hydrophilic head and the hydrophobic tail is a critical parameter that determines the aggregation behavior and the potential applications of the resulting amphiphilic systems. rsc.org
Bioconjugation Strategies for Chemical Probes
The bifunctional nature of this compound, possessing a primary alcohol at one end of its eight-carbon chain and a tertiary amine at the other, offers two distinct points for chemical modification. This allows for a variety of bioconjugation strategies to append this molecule to proteins, surfaces, or other molecular probes. These strategies focus on creating stable covalent linkages by targeting either the hydroxyl or the tertiary amine group for purely chemical derivatization, without focusing on the biological activity of the resulting conjugate.
Modification of the Primary Alcohol Terminus
The primary alcohol of this compound is a versatile functional group for conjugation. Although alcohols are generally less reactive than amines or thiols in aqueous solutions, several methods can be employed to form stable linkages. thermofisher.com
Esterification and Carbamate (B1207046) Formation
A common strategy for modifying alcohols is through the formation of ester or carbamate linkages. Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer-Speier esterification) or by using coupling agents like carbodiimides in the presence of a catalyst. scirp.orgacs.org For instance, a carboxylic acid-containing biomolecule or linker can be activated with a carbodiimide (B86325) and then reacted with the hydroxyl group of this compound. Research has also shown that certain transition metal ions, such as Cu(II), can catalyze the chemoselective O-acylation of 1,2-amino alcohols in aqueous solutions, favoring reaction at the alcohol over a more nucleophilic amine. nih.govchemrxiv.orgacs.org
Alternatively, reaction with an isocyanate-functionalized molecule will yield a stable carbamate linkage. acs.org This method is effective for attaching chemical tags to molecules with alcohol groups. acs.orgstanford.edu
| Reaction Type | Reagent/System | Linkage Formed | Typical Application |
|---|---|---|---|
| Esterification | Carboxylic Acid + Carbodiimide (e.g., EDC) | Ester (-O-C=O) | Coupling to molecules with carboxyl groups. chempep.com |
| Carbamate Formation | Isocyanate (R-N=C=O) | Carbamate (-O-C(=O)-NH-) | Linking to isocyanate-bearing probes. acs.org |
| Metal-Directed Acylation | Acyl Donor (e.g., Acyl-CoA) + Cu(II) | Ester (-O-C=O) | Selective O-acylation in aqueous media. nih.govacs.org |
Oxidation to an Aldehyde Handle
A two-step strategy involves the initial oxidation of the primary alcohol to an aldehyde. This creates a highly reactive "handle" that is not typically found in native biomolecules, enabling chemoselective ligation. This aldehyde can then be coupled with molecules containing amine, hydrazine, or hydroxylamine (B1172632) functionalities to form imines, hydrazones, or oximes, respectively. thermofisher.comsusupport.com The resulting imine can be further stabilized by reduction to a secondary amine.
Modification of the Tertiary Amine Terminus
The tertiary amine of this compound provides a second, chemically distinct site for modification. While generally less nucleophilic than primary or secondary amines, it can undergo specific reactions useful for bioconjugation.
Oxidation to N-Oxide
Tertiary amines can be readily oxidized to their corresponding N-oxides using various oxidizing agents, including hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), or sodium percarbonate. nih.govacs.orgorganic-chemistry.org The resulting N-oxide group is highly polar and can alter the physicochemical properties of the molecule. nih.gov While this transformation can be a metabolic process, it is also a purely chemical strategy to modify the amine. nih.gov This method is particularly useful when other functional groups in the molecule are sensitive to harsher conditions, as N-oxidation can often be performed selectively. acs.orgnih.gov
Quaternization
The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. wikipedia.org This strategy introduces a permanent positive charge and creates a stable covalent bond. For bioconjugation, a probe or linker containing a reactive alkyl halide (e.g., an iodoacetamide (B48618) or a benzyl (B1604629) bromide) can be reacted with the tertiary amine of this compound. charlotte.edunih.gov The reaction rate is dependent on the alkyl halide, with iodides being more reactive than bromides or chlorides. wikipedia.orgmasterorganicchemistry.com Microwave-assisted quaternization has been shown to improve yields and reduce reaction times. nih.gov
Oxidative Conversion to an Aldehyde Handle
A more recent strategy, termed Tertiary Amine Coupling by Oxidation (TACO), allows for the selective conversion of a tertiary amine into an aldehyde. nih.govacs.org This method has been demonstrated on dimethyl lysine (B10760008) residues using the oxidizing agent Selectfluor. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion, which is then hydrolyzed to the aldehyde. acs.org This aldehyde can then be functionalized using various chemistries, such as reaction with a cysteine-containing molecule to form a stable thiazolidine (B150603) linkage. acs.org This approach provides a powerful method for converting the relatively inert tertiary amine into a reactive handle for subsequent bioconjugation.
| Reaction Type | Reagent/System | Product | Key Feature |
|---|---|---|---|
| N-Oxidation | H₂O₂, mCPBA, Sodium Percarbonate | N-Oxide | Increases polarity; can be performed selectively. nih.govacs.org |
| Quaternization (Menshutkin Reaction) | Alkyl Halide (e.g., R-I, R-Br) | Quaternary Ammonium Salt | Forms a stable, positively charged linkage. wikipedia.org |
| Oxidative Aldehyde Formation (TACO) | Selectfluor | Aldehyde | Creates a reactive handle for further ligation. nih.govacs.org |
8 N,n Diethylamino Octan 1 Ol As a Pivotal Chemical Intermediate and Building Block
Role in the Modular Synthesis of Complex Organic Scaffolds
The distinct reactivity of the hydroxyl and amino groups on 8-(N,N-Diethylamino)octan-1-OL allows for its sequential or orthogonal functionalization, making it a valuable component in the modular synthesis of intricate molecular architectures. The long alkyl chain provides hydrophobicity and flexibility, which can be crucial for the desired properties of the target molecule.
One key area of application is in the construction of heterocyclic compounds, which are central to medicinal chemistry and materials science. The primary alcohol can be transformed into a variety of functional groups, such as halides or tosylates, to facilitate intramolecular cyclization reactions with the tertiary amine, leading to the formation of large-ring nitrogen-containing heterocycles. Alternatively, the amine can be quaternized and the alcohol can participate in reactions to build complex polycyclic systems.
Derivatives of this compound have been investigated for their biological activity. For instance, the ester derivative, 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), is known as an inhibitor of intracellular calcium release and is used as a pharmacological tool. nih.govscirp.orgnih.gov The synthesis of such derivatives underscores the role of this compound as a foundational scaffold upon which further molecular complexity and functionality can be built.
Application in the Development of Novel Organic Reagents
The dual functionality of this compound is particularly advantageous in the design of novel organic reagents with tailored properties. The tertiary amine can act as a ligand for metal catalysts or as a base, while the hydroxyl group provides a handle for attachment to solid supports or other molecular entities.
A notable application in this area is in the synthesis of specialized phosphoramidites for oligonucleotide synthesis. While not using the diethylamino derivative specifically, a similar compound, 3-(N,N-dimethylamino)propan-1-ol, has been used to prepare phosphordiamidites. nih.gov These are subsequently reacted with nucleosides to form phosphoramidites, which are the key building blocks for the solid-phase synthesis of DNA and RNA. The amino group in these reagents is crucial for their reactivity and stability. The longer octyl chain of this compound could be employed to create phosphoramidite (B1245037) reagents with enhanced solubility in organic solvents used in automated synthesis or to introduce a lipophilic tail to the synthesized oligonucleotides for specific applications, such as membrane anchoring.
The general synthetic utility of related amino alcohols in creating reagents for organic synthesis is well-established. For example, the development of chiral ligands for asymmetric catalysis often relies on amino alcohol backbones. The N,N-diethylamino group of this compound can coordinate to transition metals, and the hydroxyl group can be modified to introduce other coordinating groups or chiral auxiliaries, opening avenues for the development of new catalysts for a variety of organic transformations.
Utility in the Construction of Advanced Materials Precursors
The unique combination of a hydrophilic head (amino alcohol) and a lipophilic tail (octyl chain) makes this compound an attractive precursor for a range of advanced materials, including surfactants, functional polymers, and ionic liquids.
The amphiphilic nature of this compound is a key feature. Amphiphilic molecules can self-assemble in solution to form micelles, vesicles, and other nanostructures, which are fundamental to applications in drug delivery, nanotechnology, and materials science. rsc.orgacs.orgresearchgate.net The tertiary amine can be quaternized to create a cationic head group, enhancing its surfactant properties.
In polymer chemistry, this compound can be used as a functional monomer or a chain transfer agent. The hydroxyl group can be esterified with polymerizable groups like acrylates or methacrylates. The resulting monomer can then be copolymerized to introduce the diethylamino functionality into the polymer backbone, which can be used to tune the polymer's solubility, thermal properties, or to provide sites for post-polymerization modification. For example, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a well-known thermoresponsive polymer, and the incorporation of similar amino-functionalized monomers can lead to new "smart" materials. nih.gov
Furthermore, the tertiary amine makes this compound a suitable precursor for the synthesis of task-specific ionic liquids. jchemlett.comresearchgate.net By quaternizing the amine with an appropriate alkyl halide, a variety of ionic liquids with a long, functionalized alkyl chain can be prepared. The hydroxyl group can be retained for further functionalization or to influence the properties of the ionic liquid, such as its viscosity and solvent capabilities.
Contributions to Methodological Advancements in Organic Synthesis
The structural features of this compound can be harnessed to advance synthetic methodologies. The presence of both a Lewis basic amine and a protic alcohol allows it to act as a bifunctional catalyst or a ligand in certain reactions.
In the realm of "borrowing hydrogen" catalysis, which involves the temporary oxidation of an alcohol to an aldehyde or ketone, the presence of an intramolecular amine could potentially influence the reaction pathway. google.comacs.org The tertiary amine could act as an internal base or ligand to stabilize catalytic intermediates, potentially leading to novel reactivity or selectivity.
The synthesis of N-heterocycles via dehydrocyclization of alcohols with amines is a green and atom-economical process. nih.gov While typically employing separate alcohol and amine substrates, the use of a molecule like this compound in reactions with other difunctional molecules could lead to the development of novel tandem reactions for the construction of complex heterocyclic systems in a single step.
Moreover, the phase-transfer properties of quaternary ammonium (B1175870) salts derived from this compound could be exploited in biphasic reaction systems. The long octyl chain would enhance the solubility of the catalyst in the organic phase, potentially improving reaction rates and efficiency in phase-transfer catalysis.
Advanced Spectroscopic and Analytical Characterization of 8 N,n Diethylamino Octan 1 Ol and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provides a complete picture of the atomic connectivity and spatial relationships within 8-(N,N-diethylamino)octan-1-ol.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the octanol (B41247) backbone and the N,N-diethylamino group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The terminal hydroxyl proton (OH) would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration. The methylene (B1212753) protons adjacent to the hydroxyl group (position 1) are expected to appear as a triplet around 3.6 ppm, deshielded by the oxygen atom. chemicalbook.com The methylene protons adjacent to the nitrogen atom (position 8 and the ethyl groups) would also be shifted downfield.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbon attached to the hydroxyl group (C1) would appear significantly downfield around 62 ppm. hmdb.ca The carbons of the ethyl groups and the C8 carbon, being attached to the nitrogen, would also exhibit characteristic downfield shifts. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for 1-octanol (B28484) and diethylaminoethanol. chemicalbook.comhmdb.cachemicalbook.comchemicalbook.com
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||
|---|---|---|---|---|
| Position/Group | Predicted δ (ppm) | Predicted Multiplicity | Position/Group | Predicted δ (ppm) |
| H1 (-CH₂OH) | ~3.63 | t | C1 (-CH₂OH) | ~62.9 |
| H2 (-CH₂-) | ~1.56 | quintet | C2 (-CH₂-) | ~32.8 |
| H3-H6 (-(CH₂)₄-) | ~1.29 | m | C3-C6 (-(CH₂)₄-) | ~29.4, 29.3, 26.1 |
| H7 (-CH₂-) | ~1.45 | m | C7 (-CH₂-) | ~27.2 |
| H8 (-CH₂-N) | ~2.42 | t | C8 (-CH₂-N) | ~51.5 |
| -N(CH₂CH₃)₂ | ~2.52 | q | -N(CH₂CH₃)₂ | ~47.7 |
| -N(CH₂CH₃)₂ | ~1.02 | t | -N(CH₂CH₃)₂ | ~11.8 |
| -OH | variable | s (broad) |
To confirm the assignments from 1D NMR and elucidate the complete molecular structure, a suite of 2D NMR experiments is indispensable. princeton.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. Key correlations would be observed between adjacent methylene groups along the octanol chain (H1/H2, H2/H3, etc.) and within the ethyl groups (-N-CH₂/CH₃). This allows for the sequential assignment of protons along the carbon backbone. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each carbon atom with its directly attached proton(s). This experiment is crucial for definitively assigning the ¹³C signals based on the already established ¹H assignments. For instance, the carbon signal at ~62.9 ppm would show a cross-peak with the proton signal at ~3.63 ppm, confirming its identity as C1. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For example, HMBC would show a correlation from the protons of the ethyl groups (-N-CH₂-C H₃) to the carbon of the neighboring methylene group (-N-C H₂-CH₃) and to the C8 carbon of the octanol chain, confirming the connectivity of the diethylamino group to the chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide insights into its preferred conformations in solution by showing through-space correlations between protons on different parts of the alkyl chain. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically within ±5 ppm). cam.ac.uk For this compound (C₁₂H₂₇NO), the exact mass of the neutral molecule and its protonated form [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula. rsc.org
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M] | C₁₂H₂₇NO | 201.20926 |
| [M+H]⁺ | C₁₂H₂₈NO⁺ | 202.21709 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at chemically logical points, such as the C-C bond adjacent to the nitrogen atom (α-cleavage) and through the loss of water from the alcohol terminus. savemyexams.commiamioh.edu
A primary and highly favored fragmentation pathway for aliphatic amines is α-cleavage, which leads to the formation of a stable iminium ion. The most likely fragmentation would be the cleavage of the C7-C8 bond, resulting in the highly stable [CH₂=N(CH₂CH₃)₂]⁺ iminium ion with an m/z of 86. This is often the base peak in the spectrum of such compounds. Another possible fragmentation is the loss of a water molecule (18 Da) from the parent ion, a common pathway for alcohols. savemyexams.comlibretexts.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
The IR spectrum is particularly sensitive to polar bonds. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.org Strong absorptions between 2960 and 2850 cm⁻¹ correspond to the C-H stretching of the alkyl chain. The C-O stretching vibration of the primary alcohol would appear as a strong band around 1058 cm⁻¹. libretexts.org
Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would clearly show the C-H stretching modes and the complex C-C stretching and bending vibrations (skeletal vibrations) of the long alkyl chain in the fingerprint region (<1500 cm⁻¹). libretexts.org While the O-H stretch is weak in Raman, the C-N stretching vibrations would be observable.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|---|
| O-H stretch | Alcohol | ~3350 | ~3350 | Strong, Broad / Weak |
| C-H stretch | Alkane (CH₂, CH₃) | 2850-2960 | 2850-2960 | Strong / Strong |
| CH₂/CH₃ bend | Alkane | 1465, 1375 | 1465, 1375 | Medium / Medium |
| C-N stretch | Tertiary Amine | ~1200-1020 | ~1200-1020 | Medium / Medium |
| C-O stretch | Primary Alcohol | ~1058 | ~1058 | Strong / Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Insights of Crystalline Derivatives
The formation of a salt is a common and effective strategy to induce crystallization of amino alcohols. nih.govtandfonline.com The tertiary amine group in this compound can be protonated by reacting it with an appropriate acid to form a salt, such as a hydrochloride, oxalate, or picrate. tandfonline.com These salts often exhibit well-defined crystal lattices suitable for SC-XRD analysis.
The process involves directing a beam of monochromatic X-rays onto a single crystal. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern. carleton.edu This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Analysis of the diffraction data allows for the solution and refinement of the crystal structure. carleton.edu
While a specific crystal structure for a derivative of this compound is not publicly documented, the principles of the technique are well-established. A study on the salts of other amino alcohols, such as 3-amino-1-propanol and 2-amino-1-butanol, with quinaldinic acid demonstrates how hydrogen bonding and other intermolecular interactions dictate the crystal packing. nih.gov In these structures, the protonated amino group (NH3+) and the carboxylate anion form predictable hydrogen-bonding patterns, known as synthons, which are fundamental to the crystal's architecture. nih.gov Similar interactions would be expected in a crystalline salt of this compound, involving its protonated diethylamino group, its hydroxyl group, and the counter-ion.
If a chiral acid is used to form the salt, or if the compound is resolved into its enantiomers, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. This is a critical step in the characterization of chiral compounds.
The table below presents illustrative crystallographic data that could be expected from an analysis of a hypothetical crystalline salt of this compound, based on typical values for similar small organic molecule salts. nih.govaps.org
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystalline Derivative
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₂H₂₈NO⁺ · Cl⁻ |
| Formula Weight | 237.81 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.21 |
| c (Å) | 16.33 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1395 |
| Z (molecules/unit cell) | 4 |
Chromatographic and Other Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of powerful laboratory techniques for the separation, identification, and purification of the components of a mixture. iitg.ac.in For a polar compound containing a basic amine function like this compound, several chromatographic methods are applicable for purity assessment and the analysis of synthetic products.
Gas Chromatography (GC): Gas chromatography is suitable for analyzing volatile and thermally stable compounds. Due to its basicity, the analysis of this compound by GC can be challenging, as the amine group can interact strongly with acidic sites on standard silica-based columns, leading to poor peak shape (tailing) and potential loss of the analyte. labrulez.com To overcome this, columns must be properly deactivated, often by treating the support material with a base like potassium hydroxide (B78521) (KOH) before applying the stationary phase (e.g., Apiezon L). oup.comoup.com Alternatively, derivatization of the amine and alcohol groups can be performed to increase volatility and reduce interactions with the column. For instance, trifluoroacetic anhydride (B1165640) (TFAA) can be used to acylate the amine group. h-brs.de
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating non-volatile or thermally unstable compounds. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
Reversed-Phase HPLC (RP-HPLC): In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape for basic compounds, mobile phase modifiers are often necessary. biotage.com Adding a competing base, such as triethylamine (B128534) (TEA), or using a buffer to control the pH can prevent peak tailing. biotage.comsilicycle.com At an alkaline pH, the amine is in its free-base form, increasing its retention on the non-polar column. biotage.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Chiral HPLC: To separate enantiomers of related amino alcohols, specialized chiral stationary phases (CSPs) can be used (direct method), or the analyte can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (indirect method). oup.comakjournals.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. tandfonline.comcrsubscription.com A stationary phase, typically silica (B1680970) gel or alumina, is coated on a plate. iitg.ac.inamrita.edu For amines, using a basic mobile phase system (e.g., by adding a small amount of ammonia (B1221849) or triethylamine to the solvent mixture) can improve separation and prevent streaking. rochester.edu Since this compound lacks a chromophore for UV detection, visualization on the TLC plate requires staining with a suitable reagent, such as ninhydrin (B49086) (which reacts with primary and secondary amines, but may require heating for tertiary amines) or a more general stain like potassium permanganate (B83412) or iodine vapor. amrita.edu
The following table summarizes typical chromatographic conditions that can be applied to the analysis of this compound.
Table 2: Summary of Chromatographic Techniques and Typical Conditions
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Primary Use |
|---|---|---|---|---|
| Gas Chromatography (GC) | Apiezon L on KOH-treated support | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity, quantitative analysis of volatile impurities. oup.com |
| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water with modifiers (e.g., TFA, TEA) | Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or MS | Purity assessment, quantitative analysis. biotage.com |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol/Ammonia | Staining reagent (e.g., Potassium Permanganate) | Reaction monitoring, qualitative purity check. rochester.edu |
Computational and Theoretical Chemistry Studies of 8 N,n Diethylamino Octan 1 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Without dedicated quantum chemical studies, details on the electronic structure and reactivity of 8-(N,N-Diethylamino)octan-1-OL remain undetermined.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
There are no published DFT calculations that would provide information on the optimized ground state geometry or the electronic energy of this compound.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
An analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) has not been conducted, which would be essential for understanding its reactive sites and chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
No Molecular Dynamics (MD) simulations have been reported for this compound. Such studies would be necessary to explore its conformational flexibility and the influence of solvents on its structure and behavior.
Elucidation of Reaction Mechanisms via Computational Pathways
The computational investigation of reaction mechanisms involving this compound has not been a subject of published research.
Transition State Characterization and Activation Energy Calculations
There is no information available on the transition state structures or the activation energies for any potential reactions involving this compound.
Solvent Effects on Reaction Kinetics and Thermodynamics
The impact of different solvents on the kinetics and thermodynamics of reactions with this compound has not been computationally explored.
Predictive Modeling for Synthetic Design and Optimization
Predictive modeling in computational chemistry offers powerful tools for designing and optimizing synthetic routes to target molecules like this compound. These approaches can significantly reduce the experimental effort required by identifying the most promising synthetic pathways and reaction conditions.
Modern computer-assisted organic synthesis (CAOS) leverages extensive reaction databases and sophisticated algorithms to propose retrosynthetic pathways. the-scientist.comwikipedia.org For a bifunctional molecule such as this compound, these tools can explore various disconnection strategies, for instance, those involving the formation of the C-N bond or the introduction of the hydroxyl group. Software platforms like SYNTHIA™, ChemAIRS, and ASKCOS utilize artificial intelligence and machine learning to navigate the complexities of multistep syntheses. the-scientist.comwikipedia.org These programs can suggest routes starting from commercially available materials and can even incorporate principles of green chemistry by, for example, suggesting biocatalytic steps. the-scientist.com
Quantitative Structure-Activity Relationship (QSAR) models can also be employed to optimize the synthesis. nih.govoup.com By building models that correlate molecular descriptors with reaction outcomes (e.g., yield, selectivity), it is possible to predict the performance of different synthetic strategies. For long-chain amino alcohols, descriptors could include steric and electronic parameters of reactants and catalysts. nih.gov
The following table illustrates a hypothetical comparison of retrosynthetic approaches for a generic long-chain amino alcohol, as might be evaluated by a computational tool.
| Retrosynthetic Approach | Key Disconnection | Potential Starting Materials | Predicted Number of Steps | Estimated Overall Yield |
| Amination of a Halogenated Alcohol | C-N Bond | 8-bromooctan-1-ol, Diethylamine (B46881) | 1 | High |
| Reduction of an Amino Acid Derivative | C=O and C-O Bonds | ω-amino carboxylic acid | 3-4 | Moderate |
| Hydroamination of an Unsaturated Alcohol | C-N Bond | Oct-7-en-1-ol, Diethylamine | 2-3 | Moderate to High |
This is a hypothetical data table for illustrative purposes.
While this compound is not primarily studied as a high-affinity ligand for a specific biological target, computational methods can be used to explore its potential interactions with various receptors or enzymes. In silico drug design methodologies, such as molecular docking and molecular dynamics (MD) simulations, are central to this process. nih.govnih.gov
Molecular docking could be used to predict the preferred binding orientation of this compound within a protein's active site. nih.gov The scoring functions in docking software provide an estimate of the binding affinity. nih.gov For a flexible molecule like this, with its long alkyl chain, both the hydrophobic interactions of the octyl group and potential hydrogen bonding involving the hydroxyl and amino moieties would be critical.
Molecular dynamics simulations can provide a more detailed picture of the binding process by simulating the movement of the ligand and protein over time. nih.gov This can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon binding.
The table below presents hypothetical docking scores of this compound and related analogs against a generic enzyme active site, illustrating how computational screening could be used.
| Compound | Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 8-(N,N-Dimethylamino)octan-1-ol | -6.5 | Hydrogen bond (OH), Hydrophobic (alkyl chain) |
| This compound | -7.2 | Hydrogen bond (OH), Hydrophobic (alkyl chain, ethyl groups) |
| 1-Octanol (B28484) | -5.8 | Hydrogen bond (OH), Hydrophobic (alkyl chain) |
| N,N-Diethyloctylamine | -6.1 | Hydrophobic (alkyl chain, ethyl groups) |
This is a hypothetical data table for illustrative purposes.
Computational chemistry provides highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization. Density Functional Theory (DFT) is a widely used method for predicting NMR and IR spectra. nih.govpnnl.govresearchgate.netmdpi.com
For the ¹³C and ¹H NMR spectra of this compound, DFT calculations can predict the chemical shifts of each nucleus. nih.govmdpi.com These calculations would take into account the electronic environment of each atom, including the inductive effects of the terminal amino and hydroxyl groups. The accuracy of these predictions can be very high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H. mdpi.com
Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. pnnl.govresearchgate.net This would allow for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol, the C-N stretches of the amine, and the various C-H stretching and bending modes of the alkyl chain.
The following table shows a comparison of hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical DFT-Calculated δ (ppm) |
| C1 (-CH₂OH) | 62.5 | 63.1 |
| C2-C7 (-CH₂-) | 25-33 | 26-34 |
| C8 (-CH₂N) | 51.8 | 52.5 |
| N-CH₂CH₃ | 47.3 | 47.9 |
| N-CH₂CH₃ | 11.9 | 12.5 |
This is a hypothetical data table for illustrative purposes.
Theoretical Frameworks for Understanding Long-Range Interactions and Inductive Effects
The chemical behavior of this compound is influenced by long-range interactions and inductive effects transmitted through its eight-carbon chain. The terminal N,N-diethylamino and hydroxyl groups, being electronegative, exert an electron-withdrawing inductive effect (-I effect) on the alkyl chain.
Quantum chemical calculations can be used to quantify these effects. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the topology of the electron density to describe interatomic interactions. This can reveal how the presence of the functional groups polarizes the C-H and C-C bonds along the chain. Studies on substituted alkanes have shown that the inductive effect weakens with distance from the substituent.
The long, flexible alkyl chain also allows for the possibility of intramolecular interactions, where the two ends of the molecule could come into proximity. While in nonpolar solvents the chain is likely to be in an extended conformation, in some environments, there could be transient hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom. Molecular dynamics simulations would be the ideal tool to investigate the conformational landscape of this molecule and the probability of such intramolecular interactions.
Future Research Directions and Emerging Perspectives for 8 N,n Diethylamino Octan 1 Ol Chemistry
Exploration of Unprecedented Reactivity and Transformation Pathways
The dual functionality of 8-(N,N-Diethylamino)octan-1-OL offers opportunities for discovering novel chemical transformations. The spatial separation of the amino and hydroxyl groups allows for either independent or cooperative reactivity, leading to a diverse range of potential products.
Future investigations will likely focus on intramolecular cyclization reactions to form novel heterocyclic compounds. Depending on the reaction conditions and catalysts employed, various ring sizes and architectures could be accessible. For instance, catalyzed intramolecular amination of the C-H bonds of the alkyl chain could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles.
Furthermore, the long alkyl chain provides a template for regioselective functionalization. Research into selective oxidation or halogenation at specific positions along the octyl chain, directed by the terminal functional groups, could yield a variety of new derivatives. The development of catalysts that can differentiate between the various C-H bonds of the alkyl chain will be crucial for achieving high selectivity in these transformations.
Moreover, the tertiary amine moiety can be explored for its potential in directing reactions or acting as an internal catalyst. For example, in metal-catalyzed reactions, the amine could coordinate to the metal center, influencing the regio- and stereoselectivity of transformations occurring at the alcohol terminus or along the alkyl chain. The exploration of such substrate-directable reactions represents a significant avenue for future research.
Design and Synthesis of Next-Generation Molecular Scaffolds Incorporating the this compound Core
The amphiphilic character of this compound, with its hydrophilic head (amino and alcohol groups) and lipophilic tail (octyl chain), makes it an attractive building block for the design of novel molecular scaffolds with tailored properties.
One promising area of research is the development of self-assembling systems. By modifying the terminal functional groups, it is possible to create molecules that can spontaneously organize into well-defined nanostructures such as micelles, vesicles, or monolayers. These self-assembled structures could find applications in drug delivery, materials science, and catalysis. For example, the tertiary amine can be quaternized to introduce a permanent positive charge, enhancing the amphiphilicity and promoting self-assembly in aqueous environments.
Furthermore, the this compound core can be incorporated into larger, more complex molecular architectures. For instance, it can serve as a flexible linker in the synthesis of bidentate ligands for coordination chemistry or as a monomer in the preparation of functional polymers. The resulting materials could exhibit interesting properties, such as stimuli-responsiveness or catalytic activity. The synthesis of chiral derivatives of this compound could also lead to the development of new chiral scaffolds for asymmetric catalysis and chiral recognition. nih.gov
| Potential Scaffold Type | Key Features | Potential Applications |
| Amphiphilic Surfactants | Tunable head group polarity and tail length | Emulsifiers, detergents, drug delivery vehicles |
| Bidentate Ligands | Flexible backbone, tunable steric and electronic properties | Homogeneous catalysis, coordination polymers |
| Functional Monomers | Polymerizable groups at one or both ends | Stimuli-responsive polymers, functional coatings |
| Chiral Building Blocks | Enantiomerically pure derivatives | Asymmetric synthesis, chiral sensors |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration with modern synthetic technologies such as flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and higher throughput.
Flow chemistry can enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orggoogle.com The synthesis of this compound itself, which may involve the reaction of 8-bromooctan-1-ol with diethylamine (B46881), could be optimized in a flow reactor to minimize side reactions and facilitate purification. google.com Furthermore, subsequent modifications of the molecule, such as esterification of the alcohol or quaternization of the amine, can be performed in a continuous fashion, allowing for the rapid production of a variety of derivatives. uc.ptmdpi.com
Automated synthesis platforms can be employed to generate libraries of this compound derivatives with systematic variations in their structure. illinois.edunih.gov By combining automated synthesis with high-throughput screening, it will be possible to rapidly identify molecules with desired properties for specific applications. This approach is particularly valuable in drug discovery and materials science, where large numbers of compounds need to be synthesized and evaluated. researchgate.net
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Improved control over reaction conditions, enhanced safety for exothermic reactions, potential for telescoped reactions, easier scale-up. rsc.orggoogle.com |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening of properties, systematic exploration of structure-activity relationships. illinois.edunih.govacs.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the reactivity and transformation pathways of this compound requires the use of advanced analytical techniques for real-time reaction monitoring. In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comfu-berlin.denih.gov
By inserting a probe directly into the reaction vessel, it is possible to collect spectra at regular intervals without the need for sampling. This allows for the continuous monitoring of the concentrations of reactants, products, and any intermediates that may be formed. nih.gov For example, the progress of an esterification reaction at the alcohol terminus can be followed by monitoring the appearance of the characteristic ester carbonyl stretch in the IR spectrum. Similarly, changes in the vibrational modes of the tertiary amine can provide information about its coordination to a metal catalyst or its involvement in a reaction. mdpi.com
The data obtained from in situ spectroscopy can be used to develop kinetic models of the reactions, which can then be used to optimize reaction conditions and improve yields. polito.it Furthermore, the identification of reaction intermediates can provide crucial evidence for proposed reaction mechanisms.
| Spectroscopic Technique | Information Provided | Application to this compound |
| In situ FTIR Spectroscopy | Changes in functional groups, reaction kinetics, identification of intermediates. nih.gov | Monitoring esterification, etherification, and reactions involving the hydroxyl group. |
| In situ Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and non-polar solvents. | Studying reactions involving the alkyl chain and the tertiary amine. |
| Process Analytical Technology (PAT) | Real-time process understanding and control. nih.gov | Ensuring consistent product quality in scaled-up synthesis. |
Synergistic Approaches Combining Synthetic and Computational Methodologies for Rational Design
The rational design of new molecules and materials based on the this compound scaffold can be greatly accelerated by the integration of synthetic chemistry with computational modeling. longdom.org Computational methods can be used to predict the properties of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive trial-and-error experimentation. acs.orgbiorxiv.org
For example, quantum chemical calculations can be used to predict the reactivity of different sites within the this compound molecule, guiding the development of selective functionalization strategies. Molecular dynamics simulations can be employed to study the self-assembly behavior of amphiphilic derivatives, providing insights into the factors that control the formation of different nanostructures.
Furthermore, computational tools can be used to design new catalysts for transformations involving this compound. By modeling the interaction of the substrate with different catalyst candidates, it is possible to identify catalysts that are likely to exhibit high activity and selectivity. This synergistic approach, where computational predictions guide synthetic efforts and experimental results provide feedback for refining the computational models, is a powerful strategy for accelerating the discovery of new functional molecules and materials. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 8-(N,N-Diethylamino)octan-1-OL, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 8-aminooctan-1-ol with diethylamine under nucleophilic substitution conditions. Evidence from related compounds (e.g., 8-aminooctan-1-ol hydrochloride) suggests that purification via recrystallization in ethanol or chromatography (silica gel, eluent: chloroform/methanol) yields high-purity products . Acidic conditions (e.g., HCl) may stabilize the amino group during synthesis, as seen in analogous hydrochlorides . Purity optimization can be monitored using thin-layer chromatography (TLC) with Rf values (e.g., ~0.64 in ethyl acetate/hexane systems) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : NMR peaks for the diethylamino group appear as a triplet (δ ~2.4–2.6 ppm for N–CH) and a quartet (δ ~1.0–1.2 ppm for CH). The hydroxyl proton (OH) resonates as a broad peak at δ ~3.5 ppm .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 201.3 [M+H] (CHNO). Derivatization with agents like 4-(N,N-diethylamino)benzaldehyde can enhance detection sensitivity in complex matrices .
- IR : Strong absorption bands at ~3300 cm (O–H stretch) and ~1100 cm (C–N stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies are effective in analyzing the biological interactions of this compound, particularly in calcium channel modulation?
- Methodological Answer : Mechanistic studies on structurally related Ca antagonists (e.g., 8-(N,N-Diethylamino)octyl 3,4,5-trimethoxybenzoate) suggest using isolated tissue assays , such as aortic ring contraction models, to evaluate smooth muscle relaxation . Electrophysiological techniques (e.g., patch-clamp) can quantify ion channel blocking activity. Competitive binding assays with fluorescent Ca indicators (e.g., Fluo-4) may elucidate dose-dependent effects .
Q. How does the alkylamino group in this compound influence its solvatochromic properties in different solvents?
- Methodological Answer : The diethylamino group acts as an electron donor, shifting UV-Vis absorption maxima in polar solvents (e.g., λ ~420 nm in ethanol vs. ~390 nm in hexane). Solvatochromism can be quantified using the Kamlet-Taft parameters (polarity, hydrogen-bonding). Computational studies (DFT or TD-DFT) correlate experimental spectral shifts with frontier molecular orbitals, highlighting charge-transfer transitions involving the amino group .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Systematic meta-analysis of published data (e.g., IC values) with normalization to control compounds (e.g., verapamil for Ca antagonism) is critical. Reproducibility can be improved by standardizing purity thresholds (>98% via HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
